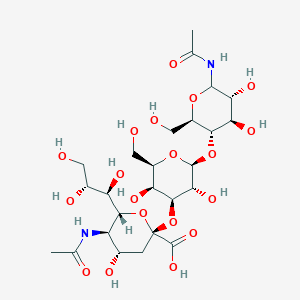

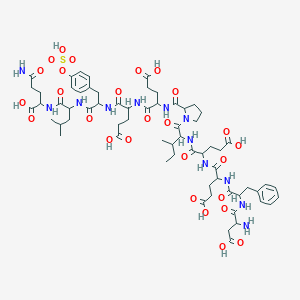

alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , due to its complexity, is expected to be synthesized and analyzed through advanced biochemical and chemical techniques. Such compounds, often peptides or peptide-like substances, are synthesized via stepwise addition of amino acids or by coupling amino acid derivatives, employing strategies that may include solid-phase synthesis or enzymatic reactions.

Synthesis Analysis

Synthetic approaches for complex peptides typically involve the use of protecting groups to prevent unwanted side reactions and the selective formation of peptide bonds between amino acids. A novel synthesis route for α-alkylated aspartic and glutamic acids suggests the use of chiral auxiliaries and cyclic succinimide derivatives to stabilize specific peptide conformations (Obrecht et al., 1995). This method could potentially be adapted for the synthesis of highly complex peptides.

Molecular Structure Analysis

The molecular structure of peptides, including the compound of interest, is characterized by the sequence of amino acids and the three-dimensional conformation which is crucial for its biological function. X-ray crystallography and NMR spectroscopy are common techniques used to determine peptide structures. The structure often involves various secondary structures like α-helices and β-sheets, stabilized by hydrogen bonds.

Chemical Reactions and Properties

Peptides undergo specific chemical reactions, including enzymatic hydrolysis, which can cleave peptide bonds, and reactions with specific reagents that target amino acid side chains. The reactivity and stability of peptides like the one are influenced by the nature of their side chains and the peptide backbone. For instance, enzymatic reactions of methionine sulfoximine provide insight into the types of transformations that amino acid derivatives can undergo (Cooper et al., 1976).

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and optical rotation, depend on the amino acid composition and sequence, as well as the peptide’s conformation. These properties are crucial for the purification and characterization of peptides. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for these purposes.

Chemical Properties Analysis

The chemical properties of peptides are defined by their functional groups, including carboxyl, amino, hydroxyl, and others. The ionization states of these groups, influenced by the pH of the solution, affect the peptide's behavior in biological systems and in reactions. For example, the dissociation constants of aspartyl and glutamyl carboxyl groups have been studied to understand their reactivity (Nozaki & Tanford, 1967).

Applications De Recherche Scientifique

Metabolism and Synthesis in the Brain

Research on glutamine synthesis highlights its critical role in neurotransmitter metabolism within the brain. Glutamine synthesis in astrocytes is essential for the synthesis of the inhibitory neurotransmitter GABA in neurons. This process relies on the metabolic interplay between astrocytes and neurons, where astrocytes play a crucial role in synthesizing glutamine from glutamate, a key excitatory neurotransmitter. This metabolic pathway ensures the availability of glutamine as a precursor for neurotransmitter synthesis, underlying its importance in maintaining neurotransmission and brain function (Peng et al., 1993).

Biomedical Applications of Poly-amino Acids

The synthesis and biomedical applications of poly-amino acids, such as poly-glutamic acid and poly-lysine, synthesized through chemical and microbiological methods, have been extensively studied. These compounds, due to their water solubility, biodegradability, edibility, and non-toxicity, show promise in various biomedical applications, including drug delivery systems and biological adhesives. Their unique physicochemical properties make them suitable candidates for developing new materials and therapies in medicine (Shih et al., 2004).

Propriétés

IUPAC Name |

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTFLFZDIZEZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H90N12O27S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583166 |

Source

|

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

CAS RN |

109528-50-9 |

Source

|

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.